3-Chloro-2,5-dimethylpyrazine
Overview
Description
3-Chloro-2,5-dimethylpyrazine is a heterocyclic compound with the molecular formula C₆H₇ClN₂. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylpyrazine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of this compound can yield 2,5-dimethylpyrazine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Various substituted pyrazines depending on the nucleophile used.
Oxidation: Pyrazine N-oxides.
Reduction: 2,5-Dimethylpyrazine.
Scientific Research Applications
3-Chloro-2,5-dimethylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dimethylpyrazine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with microbial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3,6-Dimethylpyrazine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2,5-Dichloropyrazine:
Uniqueness
3-Chloro-2,5-dimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and in applications where selective reactivity is required .
Properties
IUPAC Name |
3-chloro-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBALVIZMGWZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241715 | |
Record name | 3-Chloro-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-89-6 | |
Record name | 3-Chloro-2,5-dimethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,5-dimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 95-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,5-dimethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2,5-DIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GK7ZW2ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Chloro-2,5-dimethylpyrazine be modified to introduce alkyl groups, and what is the significance of such modifications?
A1: Yes, this compound 1-oxide, a derivative of this compound, can be alkylated to form 3-alkyl-2,5-dimethylpyrazine 1-oxides. This reaction is achieved through a nickel-catalyzed cross-coupling reaction using dialkylzinc reagents. [] This modification is significant because introducing different alkyl groups can alter the compound's chemical properties, potentially impacting its reactivity, solubility, and interactions with biological systems. This type of modification is frequently employed in medicinal chemistry to explore structure-activity relationships and optimize the properties of lead compounds.
Q2: What spectroscopic techniques are useful for characterizing newly synthesized pyrazine derivatives, including those derived from this compound?
A2: Researchers utilized various spectroscopic methods to confirm the structure of novel pyrazine derivatives. These methods included fluorescence studies to assess interactions with oxygen and solvent-dependent emission properties. [] Additionally, techniques not explicitly mentioned in the provided abstracts but likely employed include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms within the molecule and Infrared (IR) spectroscopy to identify functional groups present. Mass spectrometry could also be used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
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